

# Core Synthesis Pathway: C.I. 15860 Disodium Salt

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## Compound of Interest

Compound Name: C.I. Pigment Red 52, disodium salt

Cat. No.: B1497102

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The synthesis of C.I. 15860 disodium salt is a two-step process characteristic of azo dye production. The pathway involves the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component.

- Diazotization of 2-Amino-1-naphthalenesulfonic acid (Tobias acid):** The synthesis begins with the conversion of Tobias acid into a diazonium salt. This is achieved by treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at a low temperature to ensure the stability of the diazonium salt. [\[1\]](#)
- Azo Coupling:** The resulting diazonium salt is then coupled with 2-naphthol. This electrophilic substitution reaction occurs at the activated position of the 2-naphthol, usually in an alkaline medium which facilitates the reaction by converting the naphthol into the more reactive naphthoxide ion.
- Salt Formation:** The final step is the formation of the disodium salt of the resulting azo compound. This is typically achieved by controlling the pH of the reaction mixture with a sodium base, such as sodium hydroxide, leading to the precipitation of the pigment.

## Quantitative Data

While specific quantitative data for the industrial production of C.I. 15860 disodium salt is often proprietary, the following table summarizes typical parameters based on laboratory-scale synthesis of similar azo pigments.

Parameter	Value	Notes
Starting Materials		
2-Amino-1-naphthalenesulfonic acid (Tobias acid)	1 molar equivalent	The primary aromatic amine.
Sodium Nitrite	1-1.1 molar equivalents	Used to form nitrous acid for diazotization. A slight excess is common to ensure complete reaction.
Hydrochloric Acid	2.5-3 molar equivalents	Provides the acidic medium for diazotization and forms the diazonium chloride salt.
2-Naphthol	1 molar equivalent	The coupling component.
Sodium Hydroxide	As required to maintain alkaline pH	Used to dissolve the 2-naphthol and to control the pH during coupling and for the final salt formation.
Reaction Conditions		
Diazotization Temperature	0-5 °C	Low temperature is critical to prevent the decomposition of the unstable diazonium salt. <sup>[1]</sup>
Coupling Temperature	5-10 °C	The coupling reaction is also typically carried out at low temperatures.
Coupling pH	9-11	An alkaline pH is necessary for the activation of the 2-naphthol coupling component.
Yield and Purity		
Theoretical Yield	Dependent on scale	Calculated based on the stoichiometry of the reaction.

Actual Yield	Typically >90%	Azo coupling reactions are generally high-yielding.
Purity	>95%	The purity of the final pigment can be influenced by side reactions and the effectiveness of the washing and drying steps.

## Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of C.I. 15860 disodium salt.

### Diazotization of 2-Amino-1-naphthalenesulfonic acid

- Materials:
  - 2-Amino-1-naphthalenesulfonic acid (Tobias acid)
  - Concentrated Hydrochloric Acid
  - Sodium Nitrite
  - Distilled Water
  - Ice
- Procedure:
  - In a beaker, prepare a solution of 2-amino-1-naphthalenesulfonic acid in distilled water and concentrated hydrochloric acid.
  - Cool the mixture to 0-5 °C in an ice bath with constant stirring.
  - Separately, prepare a solution of sodium nitrite in distilled water.

- Slowly add the sodium nitrite solution to the cooled amine solution, ensuring the temperature does not rise above 5 °C.
- Continue stirring for 15-30 minutes after the addition is complete to ensure the diazotization is finished. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

## Azo Coupling with 2-Naphthol

- Materials:
  - 2-Naphthol
  - Sodium Hydroxide
  - Distilled Water
  - The diazonium salt solution prepared in the previous step.
- Procedure:
  - In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
  - Cool this solution to 5-10 °C in an ice bath.
  - Slowly add the previously prepared cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.
  - Maintain the temperature below 10 °C and the pH in the alkaline range (9-11) by adding sodium hydroxide solution as needed.
  - A colored precipitate of the azo dye will form immediately.
  - Continue stirring the mixture for 1-2 hours to ensure the coupling reaction is complete.

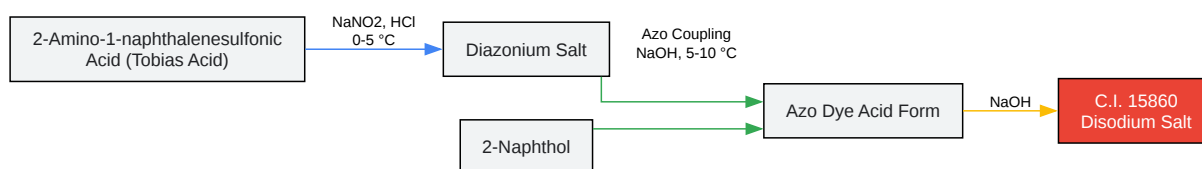
## Isolation and Purification of C.I. 15860 Disodium Salt

- Materials:

- The reaction mixture from the coupling step.
- Sodium Chloride (optional, for salting out)
- Distilled Water
- Ethanol
- Procedure:
  - The precipitated pigment is collected by filtration.
  - Wash the filter cake with a dilute sodium chloride solution to remove impurities, followed by washing with cold distilled water until the washings are neutral.
  - Further washing with ethanol can be performed to remove any unreacted organic starting materials.
  - Dry the purified pigment in an oven at a controlled temperature (e.g., 60-80 °C) to obtain a fine powder.

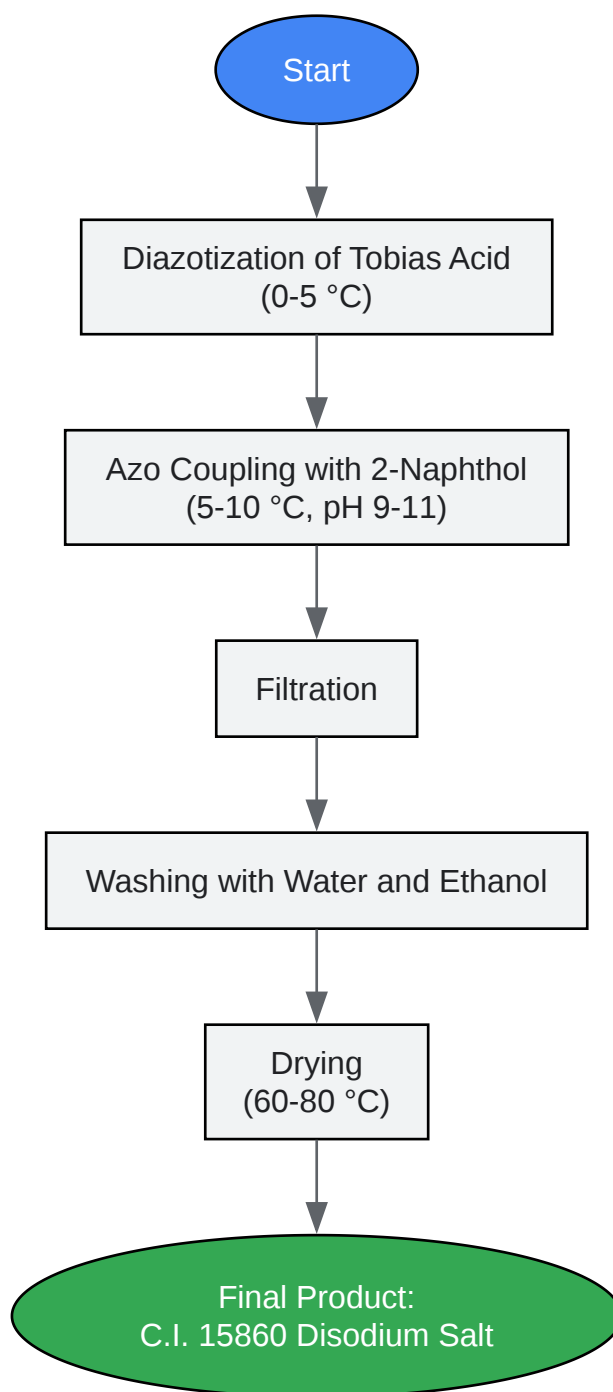
## Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.



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Caption: Chemical synthesis pathway of C.I. 15860 disodium salt.



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Caption: General experimental workflow for the synthesis of C.I. 15860 disodium salt.

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## References

- 1. Diazotisation [organic-chemistry.org]
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